Cas no 2034473-98-6 (1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine)
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 2034473-98-6
- 1-(2-chlorophenyl)sulfonyl-4-(triazol-2-yl)piperidine
- F6482-4063
- 1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- AKOS026691325
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- Inchi: 1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-9-5-11(6-10-17)18-15-7-8-16-18/h1-4,7-8,11H,5-6,9-10H2
- InChI Key: MFKFXLXSCKENNR-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1S(N1CCC(CC1)N1N=CC=N1)(=O)=O
Computed Properties
- Exact Mass: 326.0604246g/mol
- Monoisotopic Mass: 326.0604246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 76.5Ų
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6482-4063-2μmol |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-5μmol |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-10μmol |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-1mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6482-4063-2mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-3mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-4mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-5mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6482-4063-10mg |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine |
2034473-98-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Research Briefing on 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034473-98-6)
1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034473-98-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonyl and triazole functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The molecular structure of this compound, featuring a chlorobenzenesulfonyl moiety linked to a piperidine ring via a triazole linker, suggests its potential as a versatile scaffold for drug development.
Recent studies have focused on the synthesis and biological evaluation of 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine. A study published in the Journal of Medicinal Chemistry (2023) reported the efficient synthesis of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting its scalability and reproducibility. The compound exhibited notable inhibitory activity against several kinases, including PI3K and mTOR, which are critical targets in cancer therapy. The study further demonstrated that the chlorobenzenesulfonyl group enhances the binding affinity of the compound to the ATP-binding sites of these kinases, thereby improving its inhibitory potency.
In addition to its kinase inhibitory properties, 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has been investigated for its potential in neurodegenerative diseases. A preclinical study (Bioorganic & Medicinal Chemistry Letters, 2023) revealed that this compound can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The triazole moiety was found to play a crucial role in stabilizing the compound's interaction with amyloid-beta aggregates, suggesting its utility as a lead compound for further optimization.
The pharmacokinetic profile of 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine has also been a subject of recent research. A study in Drug Metabolism and Disposition (2023) reported favorable oral bioavailability and metabolic stability in rodent models, with minimal off-target effects. These findings underscore the compound's potential as a viable candidate for further clinical development. However, challenges such as dose-dependent toxicity and potential drug-drug interactions remain to be addressed in future studies.
In conclusion, 1-(2-chlorobenzenesulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034473-98-6) represents a promising scaffold for the development of novel therapeutics targeting kinases and neurodegenerative diseases. Its unique structural features, combined with demonstrated biological activity and favorable pharmacokinetic properties, make it a compelling subject for ongoing research. Future studies should focus on optimizing its selectivity and safety profile to facilitate its transition into clinical trials.
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